REACTION_SMILES
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[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:13][N:14]([CH3:15])[P:16]([N:17]([CH3:18])[CH3:19])([N:20]([CH3:21])[CH3:22])=[O:23].[CH3:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46].[CH3:8][CH2:9][CH2:10][CH2:11][Li:12].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[Cl:24][c:25]1[c:26]([CH2:31][C:32](=[O:33])[OH:34])[cH:27][cH:28][cH:29][cH:30]1.[ClH:35].[OH2:47]>>[CH3:1][CH:31]([c:26]1[c:25]([Cl:24])[cH:30][cH:29][cH:28][cH:27]1)[C:32](=[O:33])[OH:34]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C(=O)O)c1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |